molecular formula C16H12N2O B3282486 1-Phenyl-2-vinylquinazolin-4(1H)-one CAS No. 75065-16-6

1-Phenyl-2-vinylquinazolin-4(1H)-one

Cat. No. B3282486
CAS RN: 75065-16-6
M. Wt: 248.28 g/mol
InChI Key: ITGGICFQPTVLOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-2-vinylquinazolin-4(1H)-one, also known as PQQ, is a redox cofactor that is involved in many biological processes. It was first discovered in 1979, and since then, has been extensively studied due to its potential therapeutic applications in various diseases.

Mechanism of Action

1-Phenyl-2-vinylquinazolin-4(1H)-one acts as a cofactor for many enzymes involved in redox reactions, including dehydrogenases and oxidases. It also acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects:
1-Phenyl-2-vinylquinazolin-4(1H)-one has been shown to have many biochemical and physiological effects, including improving mitochondrial function, increasing energy metabolism, and promoting the growth of new mitochondria. It has also been shown to have anti-inflammatory and anti-apoptotic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Phenyl-2-vinylquinazolin-4(1H)-one in lab experiments is its stability and solubility in water. However, one limitation is its relatively high cost compared to other compounds.

Future Directions

There are many potential future directions for research on 1-Phenyl-2-vinylquinazolin-4(1H)-one, including its potential therapeutic applications in other diseases, such as diabetes and cancer. Additionally, further research is needed to fully understand its mechanism of action and the biochemical and physiological effects it has on the body.

Scientific Research Applications

1-Phenyl-2-vinylquinazolin-4(1H)-one has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cardiovascular disease. It has been shown to have neuroprotective effects, improve cognitive function, and reduce inflammation.

properties

IUPAC Name

2-ethenyl-1-phenylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c1-2-15-17-16(19)13-10-6-7-11-14(13)18(15)12-8-4-3-5-9-12/h2-11H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGGICFQPTVLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC(=O)C2=CC=CC=C2N1C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-2-vinylquinazolin-4(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-2-vinylquinazolin-4(1H)-one
Reactant of Route 2
1-Phenyl-2-vinylquinazolin-4(1H)-one
Reactant of Route 3
1-Phenyl-2-vinylquinazolin-4(1H)-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-Phenyl-2-vinylquinazolin-4(1H)-one
Reactant of Route 5
1-Phenyl-2-vinylquinazolin-4(1H)-one
Reactant of Route 6
1-Phenyl-2-vinylquinazolin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.